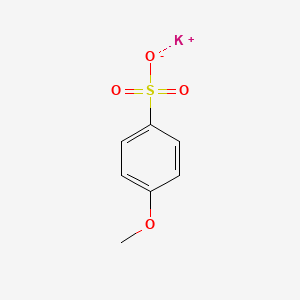

Potassium4-methoxybenzenesulfonate

Description

Potassium 4-methoxybenzenesulfonate (C₇H₇KO₄S) is an organosulfonate salt characterized by a methoxy-substituted benzene ring attached to a sulfonate group, with potassium as the counterion. These compounds are widely studied for their crystallographic behavior, hydrogen-bonding networks, and applications in materials science and pharmaceuticals .

Properties

Molecular Formula |

C7H7KO4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

potassium;4-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O4S.K/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

NAALBNOPXWCTIP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-methoxybenzenesulfonate can be synthesized through the sulfonation of 4-methoxybenzene (anisole) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Sulfonation: Anisole is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 4-methoxybenzenesulfonic acid.

Neutralization: The resulting 4-methoxybenzenesulfonic acid is then neutralized with potassium hydroxide to form potassium 4-methoxybenzenesulfonate.

Industrial Production Methods

In industrial settings, the production of potassium 4-methoxybenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include various substituted benzenesulfonates.

Oxidation: Products include sulfonic acids and their derivatives.

Reduction: Products include sulfinates and thiols.

Scientific Research Applications

Potassium 4-methoxybenzenesulfonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Utilized as an expectorant in respiratory treatments.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium 4-methoxybenzenesulfonate involves its role as an expectorant. It increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing. The compound acts on the respiratory mucosa, reducing the viscosity of mucus and promoting its clearance .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

Coumarin-Linked Sulfonate (C₁₇H₁₄O₆S) :

The 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate derivative features a planar chromene ring (max deviation: 0.016 Å) and a dihedral angle of 54.61° between the chromene and benzene rings. The methoxy group lies nearly coplanar with the benzene ring (deviation: 0.082 Å). This geometry facilitates C–H···O hydrogen bonds, forming sheet-like structures parallel to the bc plane .- Key Difference : The bulky coumarin moiety introduces steric effects absent in simpler sulfonates like potassium 4-methoxybenzenesulfonate.

- Ammonium 4-Methoxybenzenesulfonate (C₇H₁₁NO₄S): This compound crystallizes with NH₄⁺ as the counterion, forming a supramolecular network via N–H···O hydrogen bonds. It is isotructural to ammonium p-toluenesulfonate but differs from ammonium 4-hydroxybenzenesulfonate due to the methoxy group’s electron-donating nature, which alters hydrogen-bond acceptor strength . Key Difference: The ammonium counterion creates distinct non-bonding interactions compared to potassium, which has a larger ionic radius (1.38 Å vs. 1.51 Å for K⁺) and weaker hydrogen-bonding capacity.

Counterion Influence on Crystal Packing

Trends :

- Smaller counterions (e.g., Na⁺) favor stronger ionic interactions and tighter packing.

- Bulkier counterions (e.g., NH₄⁺) promote hydrogen-bonded networks over purely ionic lattices.

Hydrogen Bonding and Supramolecular Arrangements

- Coumarin Derivatives :

C–H···O bonds (2.58–2.72 Å) stabilize layered structures, with weaker C–H···C interactions contributing to 3D stability . - Ammonium 4-Methoxybenzenesulfonate :

N–H···O bonds (2.85–3.10 Å) form a complex 3D network, contrasting with potassium salts, where ionic forces likely dominate .

Physicochemical Properties

Solubility and Stability

- Methoxy vs. Hydroxy Substituents :

Potassium 4-methoxybenzenesulfonate is expected to exhibit lower water solubility than its hydroxy-substituted analog (e.g., ammonium 4-hydroxybenzenesulfonate) due to reduced polarity of the methoxy group . - Azo Derivatives: Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate (CAS 589-02-6) has a larger conjugated system, enhancing UV absorption but reducing thermal stability compared to simpler sulfonates .

Thermal Behavior

| Compound | Melting Point (Inferred) | Decomposition Pathway |

|---|---|---|

| Ammonium 4-methoxybenzenesulfonate | ~200°C (dec.) | NH₃ release |

| Potassium 4-methoxybenzenesulfonate | >250°C | Stable sulfonate core |

| Sodium 4-isopropoxybenzenesulfonate | ~180°C | Sulfonate cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.